molecular formula C₃₂H₂₉F₃N₆O₆ B560077 BGT-226 maleate CAS No. 1245537-68-1

BGT-226 maleate

Cat. No. B560077
M. Wt: 650.6
InChI Key: YUXMAKUNSXIEKN-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BGT-226 maleate is the maleate salt of 8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one . It is a dual PI3K/mTOR inhibitor and has a role as an antineoplastic agent, a mTOR inhibitor, and an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor .


Molecular Structure Analysis

The molecular formula of BGT-226 maleate is C32H29F3N6O6 . The molecular weight is 650.6 g/mol . The IUPAC name is (Z)-but-2-enedioic acid;8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one .


Physical And Chemical Properties Analysis

The exact mass of BGT-226 maleate is not available . The InChI is 1S/C28H25F3N6O2.C4H4O4/c1-35-24-16-33-22-6-3-17(18-4-8-25(39-2)34-15-18)13-20(22)26(24)37(27(35)38)19-5-7-23(21(14-19)28(29,30)31)36-11-9-32-10-12-36;5-3(6)1-2-4(7)8/h3-8,13-16,32H,9-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- . The Canonical SMILES is CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC.C(=CC(=O)O)C(=O)O .

Scientific Research Applications

1. Environmental Monitoring and Analysis

  • Radium Determination : BGT-226 maleate is used in environmental materials, including seawater, mineral samples, and silicate rocks, to determine femtogram quantities of radium-226 through thermal ionization mass spectrometry. This method allows for the precise measurement of radium in significantly smaller sample sizes than traditional methods (Cohen & O’nions, 1991).

2. Agricultural Applications

  • Phosphogypsum Utilization : In agriculture, phosphogypsum, containing radium-226, is produced and used as a calcium phosphate supplement in cattle food. The mobility and effects of radium-226 in agricultural contexts, particularly in relation to soil and water contamination, have been a subject of study (Papastefanou, Stoulos, Ioannidou & Manolopoulou, 2006).

3. Bioremediation and Environmental Safety

  • Radionuclide Sequestration : Studies have shown the effectiveness of certain cyanobacteria in sequestering radionuclides like radium-226. This has implications for bioremediation efforts, particularly in environments contaminated with radioactive materials (Mehta, Benzerara, Kocar & Chapon, 2019).

4. Hydrological Studies

  • Oceanographic Research : Research on radium-226, often analyzed using BGT-226 maleate, has been conducted to understand its distribution in ocean waters, providing insights into hydrological processes and environmental impacts of radioactive substances in marine ecosystems (Xing, Chen, Huang, Cai & Qiu, 2003).

5. Radiological Risk Assessment

  • Assessment in Mining Areas : The determination of radium-226 in environments affected by mining activities, like granite rocks, assists in assessing radiological hazards and implementing safety measures (Salaheldin, El-Gamal, Zahran, Abdel & Hamid, 2020).

6. Nuclear Physics and Chemistry

  • Nuclear Data Compilation : Compilations of nuclear data for isotopes like radium-226, important for nuclear physics research, often utilize BGT-226 maleate for accurate measurements and evaluations (Akovali, 1996).

Safety And Hazards

BGT-226 maleate should be handled with care. Avoid breathing mist, gas, or vapors . Avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(Z)-but-2-enedioic acid;8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F3N6O2.C4H4O4/c1-35-24-16-33-22-6-3-17(18-4-8-25(39-2)34-15-18)13-20(22)26(24)37(27(35)38)19-5-7-23(21(14-19)28(29,30)31)36-11-9-32-10-12-36;5-3(6)1-2-4(7)8/h3-8,13-16,32H,9-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXMAKUNSXIEKN-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29F3N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BGT-226 maleate

CAS RN

1245537-68-1
Record name BGT-226
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245537681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BGT-226 MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YG62LG876
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BGT-226 maleate
Reactant of Route 2
BGT-226 maleate
Reactant of Route 3
BGT-226 maleate
Reactant of Route 4
BGT-226 maleate
Reactant of Route 5
BGT-226 maleate
Reactant of Route 6
BGT-226 maleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.